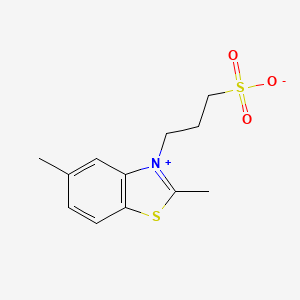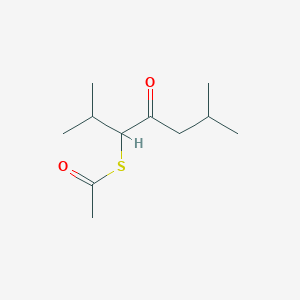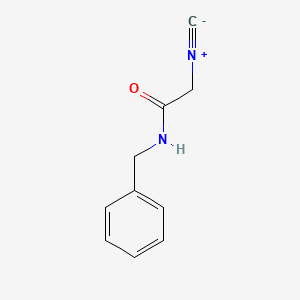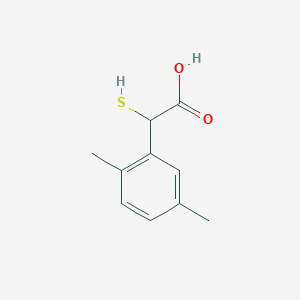
2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid typically involves the reaction of 2,5-dimethylphenylacetic acid with thiol-containing reagents. One common method includes the use of chloroacetyl chloride and p-xylene, followed by a Friedel-Crafts reaction in the presence of aluminum chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then reacted with a thiol reagent under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
2,5-Dimethylphenylacetic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is unique due to the presence of both a sulfanyl group and a phenyl ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63462-26-0 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(2,5-dimethylphenyl)-2-sulfanylacetic acid |
InChI |
InChI=1S/C10H12O2S/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,9,13H,1-2H3,(H,11,12) |
InChI Key |
XYOSGYCYXVLMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


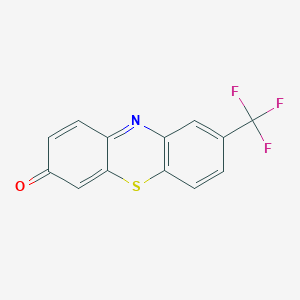
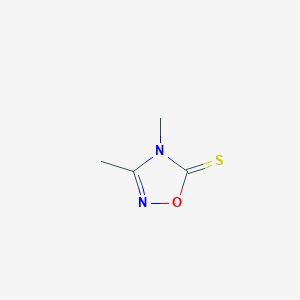
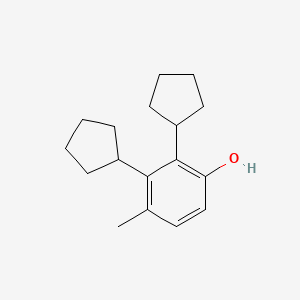
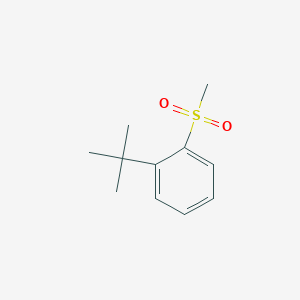
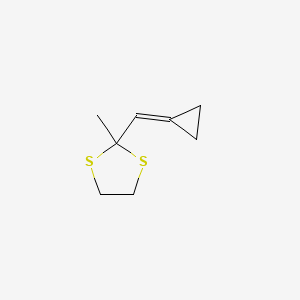
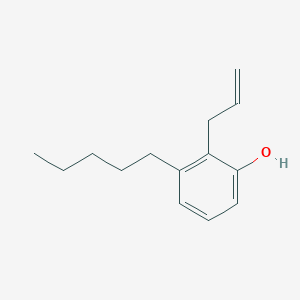
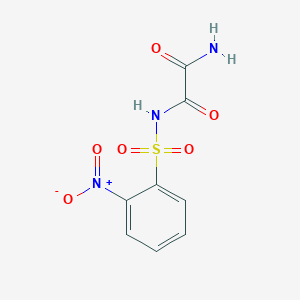
![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)


